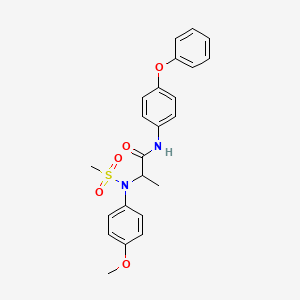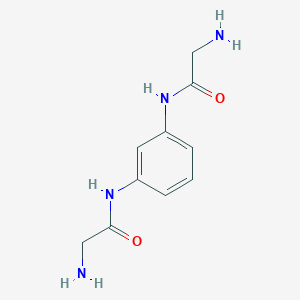![molecular formula C23H35N3O3 B4919632 N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4919632.png)
N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.
Wirkmechanismus
N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a selective inhibitor of the protein kinase BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of various diseases, including cancer and autoimmune diseases. By inhibiting BTK, this compound can block the activation of B-cells and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and block the activation of B-cells. Additionally, this compound has been shown to reduce inflammation and prevent the development of autoimmune diseases in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is its selectivity for BTK. This compound has been shown to have minimal off-target effects, which makes it a promising therapeutic agent for the treatment of various diseases. However, the complex synthesis of this compound and its limited solubility in water can make it challenging to use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide. One potential direction is the development of new analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the use of this compound in combination with other therapeutic agents should be explored to determine its potential as a combination therapy for the treatment of cancer and autoimmune diseases.
Synthesemethoden
The synthesis of N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide involves several steps. The first step involves the preparation of 4-ethoxybenzylamine, which is then reacted with 3-cyclopentylpropanoyl chloride to form 3-cyclopentylpropyl 4-ethoxybenzylamide. The next step involves the reaction of this compound with 2-(3-oxopiperazin-2-yl)acetic acid to form this compound. The overall synthesis of this compound is complex and requires several purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo and has potential as a therapeutic agent for the treatment of various types of cancer. Additionally, this compound has been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-(3-cyclopentylpropyl)-2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O3/c1-2-29-20-11-9-19(10-12-20)17-26-15-14-25-23(28)21(26)16-22(27)24-13-5-8-18-6-3-4-7-18/h9-12,18,21H,2-8,13-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGBMLYEHUZFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)NCCCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-7-cyclopentylidene-N-formyl-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4919549.png)

![2-[(2-methylbenzoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4919556.png)
![2-chlorobenzyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B4919558.png)

![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)

![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919607.png)
![1-(4-butoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4919613.png)
![11-(2-furyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4919616.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B4919640.png)
![6-tert-butyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4919648.png)


